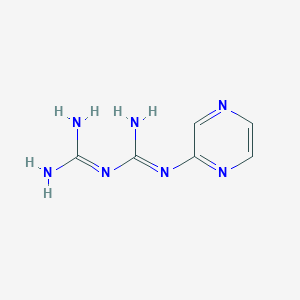
1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine is a compound that belongs to the class of guanidines It is characterized by the presence of a pyrazine ring attached to a guanidine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine typically involves the reaction of pyrazine derivatives with guanidine compounds. One common method involves the condensation of pyrazine-2-carboxylic acid with guanidine hydrochloride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted pyrazine derivatives.
科学研究应用
1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as glycogen phosphorylase, which plays a role in glycogen metabolism. This inhibition can lead to reduced glucose production and has potential applications in diabetes management. Additionally, the compound can induce autophagy in cancer cells, leading to cell death and making it a potential anticancer agent.
相似化合物的比较
Metformin: Another guanidine derivative used primarily as an antidiabetic agent.
Phenformin: A biguanide compound with similar antidiabetic properties but with higher toxicity.
Buformin: Another biguanide with applications in diabetes treatment.
Uniqueness: 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. Unlike other guanidine derivatives, this compound has shown potential in both antimicrobial and anticancer research, making it a versatile molecule for various scientific applications.
属性
CAS 编号 |
51531-75-0 |
|---|---|
分子式 |
C6H9N7 |
分子量 |
179.18 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-2-pyrazin-2-ylguanidine |
InChI |
InChI=1S/C6H9N7/c7-5(8)13-6(9)12-4-3-10-1-2-11-4/h1-3H,(H6,7,8,9,11,12,13) |
InChI 键 |
XTMOGLAHOFMQNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=N1)N=C(N)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
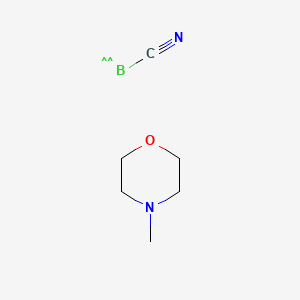
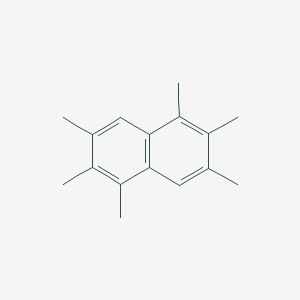
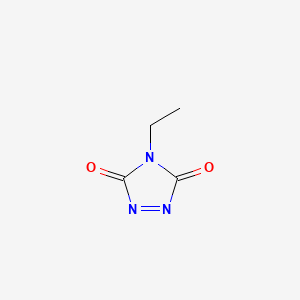

![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

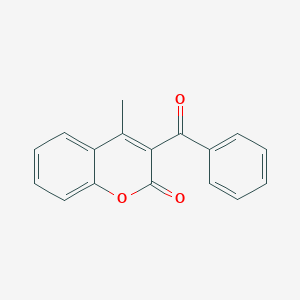
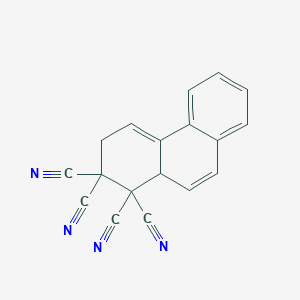
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
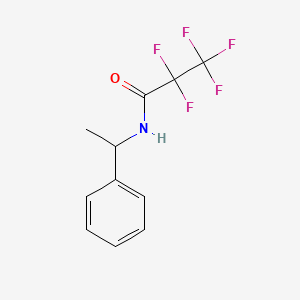
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
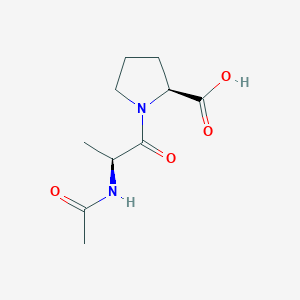
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
